molecular formula C11H10N2O3S B3033599 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid CAS No. 1082166-40-2

2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid

Cat. No.: B3033599
CAS No.: 1082166-40-2
M. Wt: 250.28 g/mol
InChI Key: HICPCTAYLQTNBS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-11-13-8(6-17-11)7-3-1-2-4-9(7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPCTAYLQTNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazole Ring Formation

The foundational step in synthesizing this compound involves constructing the 2-aminothiazole moiety. A method adapted from US Patent 4,391,979 (1983) utilizes thiourea and 4-chloroacetoacetyl chloride under aqueous conditions. The reaction proceeds via nucleophilic attack of thiourea on the α-haloketone, followed by cyclization to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride. Key parameters include:

  • Solvent : Water or water-chlorohydrocarbon mixtures (e.g., dichloromethane).
  • Temperature : 0–5°C during reagent addition, followed by gradual warming to 20–25°C.
  • Yield : ~75–80% after recrystallization from ethanol.

Phenoxyacetic Acid Side Chain Introduction

After isolating the thiazole core, the phenoxyacetic acid group is introduced through etherification . A 2010 study in European Journal of Medicinal Chemistry details coupling 2-aminothiazol-4-ylphenol derivatives with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis.

  • Reaction Conditions :
    • Base : Potassium carbonate (2.2 equiv).
    • Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
    • Hydrolysis : 6M HCl, reflux, 4 hours.
  • Yield : 68% after purification.

Multi-Step Synthesis via Brominated Intermediates

Bromination of 1-(4-Hydroxyphenyl)ethanone

A route outlined by Mokale et al. (2010) begins with 1-(4-hydroxyphenyl)ethanone (1), which undergoes bromination at the α-position using bromine in acetic acid.

  • Conditions :
    • Reagents : Br₂ (1.1 equiv), glacial acetic acid.
    • Temperature : 0–5°C, 2 hours.
  • Intermediate : 2-bromo-1-(4-hydroxyphenyl)ethanone (2), isolated in 85% yield.

Thiazole Cyclization with Thiourea

The brominated intermediate (2) reacts with thiourea in ethanol under reflux to form 2-amino-4-(4-hydroxyphenyl)thiazole (3).

  • Key Observations :
    • Solvent : Ethanol, reflux, 6 hours.
    • Yield : 72% after recrystallization.

Alkylation with Ethyl Bromoacetate

The phenolic hydroxyl group of intermediate (3) is alkylated with ethyl bromoacetate to install the acetic acid side chain.

  • Optimized Parameters :
    • Base : Anhydrous K₂CO₃ (2.5 equiv).
    • Solvent : Acetone, reflux, 8 hours.
    • Yield : 65% for ethyl 2-[4-(2-aminothiazol-4-yl)phenoxy]acetate.

Ester Hydrolysis to Carboxylic Acid

Final hydrolysis of the ethyl ester using 6M HCl yields the target compound.

  • Conditions : Reflux, 4 hours.
  • Purity : >98% by HPLC.

Alternative Route via Direct Coupling of Preformed Thiazoles

Synthesis of 2-Aminothiazol-4-ylphenol Derivatives

Patent WO2014132270A3 (2014) discloses a method where preformed 2-aminothiazole intermediates are coupled with halogenated phenoxyacetic acids. For example:

  • Intermediate : 4-(2-bromoethyl)phenyl 2-aminothiazole-4-carboxylate.
  • Coupling Agent : Pd(PPh₃)₄, K₃PO₄, in toluene/water.
  • Yield : 60–70% after column chromatography.

Acidic Workup and Polymorph Control

The patent emphasizes controlling polymorphism during final HCl salt formation:

  • Crystallization Solvent : Isopropanol/water (4:1).
  • Polymorph Stability : Form II exhibits superior hygroscopic stability.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Cyclocondensation Short reaction time, scalable Requires chlorinated solvents 75–80%
Multi-Step Synthesis High purity, well-characterized intermediates Lengthy process (4 steps) 65–68%
Direct Coupling Avoids hydrolysis step, polymorph control Expensive catalysts (Pd) 60–70%

Reaction Optimization and Analytical Data

Solvent Effects on Cyclization

Ethanol vs. DMF comparisons reveal ethanol minimizes byproducts (e.g., thiazole oxidation) but requires longer reaction times.

Thermal Stability

Differential scanning calorimetry (DSC) of the final compound shows decomposition at 251°C, consistent with literature melting points.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.8 (d, 2H, aromatic), 6.9 (d, 2H, aromatic), 4.6 (s, 2H, OCH₂CO), 2.1 (s, 2H, NH₂).
  • IR : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂).

Industrial-Scale Considerations

Cost-Efficiency

The multi-step synthesis remains preferred for large-scale production due to lower catalyst costs, despite longer duration.

Environmental Impact

Water-based cyclocondensation aligns with green chemistry principles, reducing organic waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[4-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid
  • CAS Number : 168127-34-2
  • Molecular Formula : C₁₁H₁₀N₂O₃S
  • Molecular Weight : 250.27 g/mol
  • Structure: Comprises a 2-amino-1,3-thiazol-4-yl group linked to a phenoxyacetic acid backbone.

Key Features :

Comparison with Structural Analogs

Structural Analogs with Thiazole-Acetic Acid Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Target Compound C₁₁H₁₀N₂O₃S 250.27 Phenoxyacetic acid, 2-aminothiazole Antibiotic intermediate, herbicide
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide C₅H₈N₄OS 172.21 Acetohydrazide Migraine-relieving agent precursor
(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid C₆H₆N₃O₃S 201.20 Methoxyimino, oxo group Cephalosporin synthesis (e.g., cefotaxime)
4-[(2,4-Dioxo-thiazolidin-5-yl)methyl]phenoxyacetic Acid C₁₂H₁₀N₂O₅S 294.28 Thiazolidinone, dioxo group Antidiabetic or herbicide candidate
2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid C₁₂H₉F₃N₂O₂S 302.27 Trifluoromethylphenylamino Enhanced lipophilicity for drug design

Key Observations :

  • Functional Group Impact: Methoxyimino (in ) improves β-lactamase stability in antibiotics, unlike the target compound’s phenoxy group. Trifluoromethyl (in ) increases lipophilicity, enhancing membrane permeability .
  • Synthesis Pathways: The target compound may involve coupling 2-aminothiazole with phenoxyacetic acid, whereas analogs like 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide are synthesized via hydrazine substitution .

Physicochemical Properties

Property Target Compound (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate
Solubility Moderate (polar solvents) High (due to oxo and methoxyimino groups) High (ionic form)
Melting Point Not reported 204°C Not reported
Acidity (pKa) ~3.5 (carboxylic acid) ~2.8 (stronger acid due to oxo group) ~4.2 (salt form)

Key Differences :

  • Sodium salt derivatives (e.g., ) exhibit higher solubility, making them preferable for parenteral drug formulations.
  • The methoxyimino group in lowers pKa, enhancing reactivity in nucleophilic substitutions.

Biological Activity

2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS Number: 1082166-40-2) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H10_{10}N2_2O3_3S. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of thiazole derivatives often involves interaction with various biological targets:

  • Antimicrobial Activity : Thiazole compounds have been reported to exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth.
  • Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the Bcl-2 family proteins, which are crucial in regulating cell death.

Biological Activity Data

The following table summarizes various studies that highlight the biological activities of this compound and related compounds:

Study ReferenceActivity AssessedResultIC50_{50} Value
AntimicrobialEffective against Mycobacterium tuberculosis< 10 μM
AntitumorInduces apoptosis in cancer cell lines1.61 ± 1.92 μg/mL
Enzyme InhibitionInhibits cholinesterase activity5.16 μM
CytotoxicitySignificant cytotoxic effects on Jurkat cells< 30 μM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated potent activity against Mycobacterium tuberculosis, with an IC50_{50} value significantly lower than many existing antibiotics, indicating its potential as a new therapeutic agent for tuberculosis treatment .

Case Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, the compound exhibited promising anticancer activity by inducing apoptosis through modulation of the Bcl-2 signaling pathway. The study reported an IC50_{50} value comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiazole precursors can be reacted with phenoxyacetic acid derivatives under alkaline conditions. Optimization includes varying reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents like chloroacetic acid. Alkaline media (e.g., NaOH) enhance nucleophilicity, while polar aprotic solvents (DMF, DMSO) improve solubility. Monitoring via TLC ensures reaction completion .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use IR spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for acetic acid, thiazole C=N stretching at ~1600 cm⁻¹). ¹H/¹³C NMR verifies aromatic protons (δ 6.5–8.0 ppm) and acetic acid moiety integration ratios .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity (>95%). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. How can salt formation improve the compound’s physicochemical properties for pharmacological testing?

  • Methodological Answer : Salt formation with sodium, potassium, or organic bases (e.g., morpholine) enhances aqueous solubility. React the carboxylic acid group with equimolar NaOH/KOH in ethanol, followed by recrystallization. Characterize salts via melting point analysis and XRD to confirm crystallinity. Improved solubility facilitates in vitro assays (e.g., bioavailability studies) .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT, Hartree-Fock) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock, Schrödinger) screens derivatives for binding affinity to biological targets (e.g., enzymes). Reaction path search algorithms (AFIR, GRRM) identify energetically favorable synthetic routes. Integrate computational data with high-throughput experimentation to prioritize derivatives .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Data Harmonization : Apply meta-analysis to compare IC₅₀ values across studies, adjusting for variables like purity (>98% by HPLC) and salt forms.
  • Mechanistic Studies : Use SAR (structure-activity relationship) models to isolate critical functional groups (e.g., thiazole amino group) responsible for activity .

Q. How can reaction optimization address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., Pd/C for coupling reactions), solvent polarity, and temperature gradients. For example, microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20%. Use GC-MS or inline IR to monitor intermediates and minimize side reactions .

Data Analysis and Experimental Design

Q. What advanced spectroscopic methods are suitable for characterizing degradation products?

  • Methodological Answer : LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the acetic acid moiety). High-resolution mass spectrometry (HRMS) confirms molecular formulas. Solid-state NMR detects polymorphic changes during stability testing (25°C/60% RH for 6 months) .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Publish detailed reaction logs (e.g., Open Science Framework) with raw data (TLC images, NMR spectra). Collaborative round-robin testing across labs identifies protocol-sensitive steps (e.g., inert atmosphere requirements). Use statistical tools (RSD <5% for yields) to quantify reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
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2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid

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